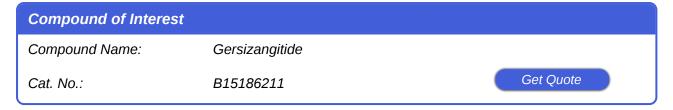


Pharmacological Profile of Gersizangitide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gersizangitide (also known as AXT-107) is a novel, clinical-stage, synthetic 20-mer peptide derived from collagen IV, being developed by AsclepiX Therapeutics.[1][2] It is an investigational therapeutic for the treatment of retinal vascular diseases, including neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), and retinal vein occlusion (RVO).[1] Gersizangitide possesses a unique dual mechanism of action, simultaneously inhibiting pro-angiogenic signaling and promoting vascular stabilization.[3] This multi-faceted approach addresses key pathological processes in retinal diseases: neovascularization, vascular permeability, and inflammation.[4]

Core Pharmacological Attributes

Gersizangitide's therapeutic effects are mediated through its high-affinity binding to specific integrins on the surface of endothelial cells, which are upregulated in diseased vessels. This targeted engagement initiates a cascade of intracellular events that modulate two critical signaling pathways in retinal vascular homeostasis: the Vascular Endothelial Growth Factor (VEGF) pathway and the Angiopoietin/Tie2 pathway.

Quantitative Pharmacological Data



The following tables summarize the key quantitative parameters of **Gersizangitide** based on preclinical and clinical data.

Table 1: Receptor Binding Affinity

Target	Ligand	Kd (nM)	Assay Method
Integrin ανβ3	Gersizangitide	1.29	Fluorescence Anisotropy
Integrin α5β1	Gersizangitide	2.21	Fluorescence Anisotropy
[Source: Probechem Biochemicals]			

Table 2: Preclinical Pharmacokinetics (Intravitreal Administration)

Species	Formulation	Half-life (t1/2)	Key Findings
Rabbit, Minipig	Gel-forming liquid	~180 days	Formed a compact gel below the visual axis, releasing the drug slowly. Efficacious levels were found in the retina and choroid. Plasma levels were below the limit of quantitation.
[Source: IOVS, LARVOL DELTA]			

Table 3: Clinical Trial Dose Escalation (DISCOVER Study)



Cohort	Dose Level	Number of Patients (n)	
1	125 μg	3	
2	250 μg	3	
3	500 μg	9	
[Source: BioSpace, Optometry			

Times]

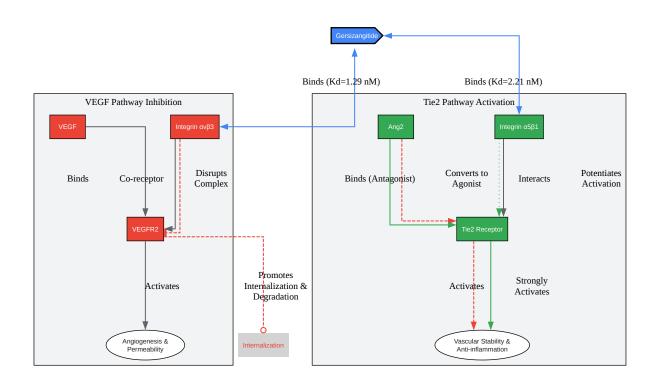
Mechanism of Action

Gersizangitide's dual-action mechanism is initiated by its binding to integrins $\alpha \nu \beta 3$ and $\alpha 5 \beta 1$.

- Inhibition of VEGF Pathway: By binding to integrin ανβ3, which acts as a co-receptor for VEGFR2, **Gersizangitide** disrupts the formation of the VEGFR2-β3 complex. This disruption leads to the internalization, ubiquitination, and subsequent degradation of VEGFR2, thereby reducing the total levels of the receptor on the cell surface and inhibiting downstream VEGFstimulated signaling. This effectively suppresses vascular permeability and neovascularization.
- Activation of Tie2 Pathway: **Gersizangitide**'s interaction with integrin α 5 β 1 leads to a conformational change that potentiates the activation of the Tie2 receptor by its ligand, Angiopoietin-2 (Ang2). In pathological conditions where Ang2 is abundant and typically acts as a Tie2 antagonist, Gersizangitide converts Ang2 into a strong agonist. This enhanced Tie2 phosphorylation and subsequent activation of downstream signaling, such as the Akt pathway, promotes vascular stability, reduces inflammation, and decreases vascular leakage.

Signaling Pathway Diagram





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Caption: Gersizangitide's dual mechanism of action.

Experimental Protocols



Detailed methodologies for key experiments are crucial for the replication and validation of findings.

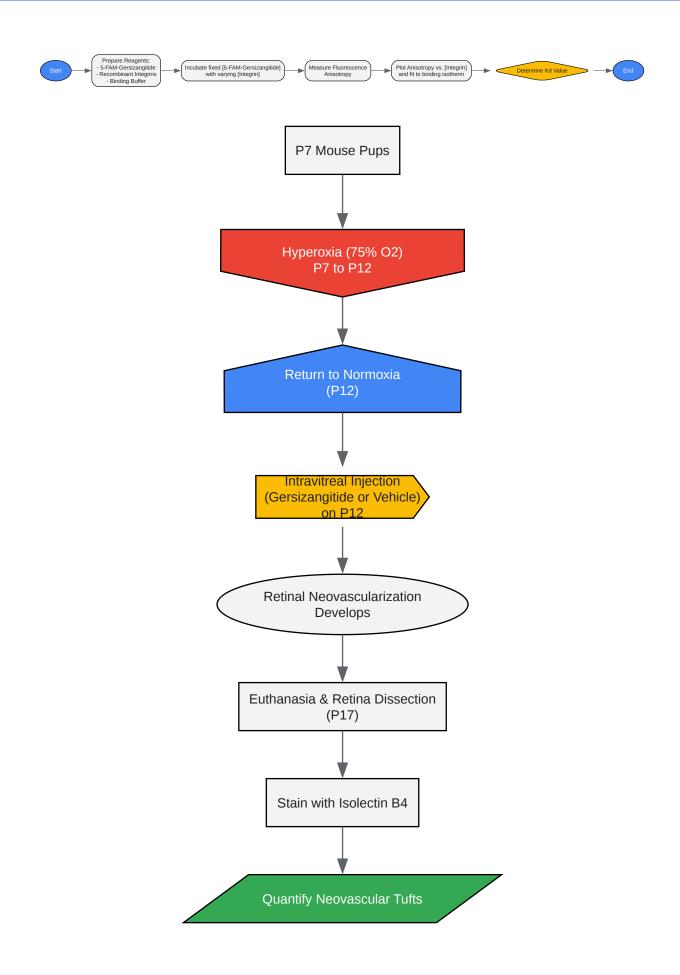
Integrin Binding Affinity Assay (Fluorescence Anisotropy)

This protocol quantifies the binding affinity of **Gersizangitide** to its integrin targets.

- Reagents: 5-carboxyfluorescein (5-FAM)-labeled **Gersizangitide**, recombinant human integrin αvβ3 and α5β1, binding buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).
- Procedure:
 - A constant concentration of 5-FAM-labeled Gersizangitide (e.g., 10 nM) is incubated with a range of concentrations of the respective recombinant integrin in the binding buffer.
 - The mixture is incubated at room temperature to reach equilibrium.
 - Fluorescence anisotropy is measured using a suitable plate reader.
- Data Analysis: The change in anisotropy is plotted against the integrin concentration. The dissociation constant (Kd) is determined by fitting the data to a ligand-dependent, quadratic equation of anisotropy.

Workflow for Binding Affinity Determination







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Gersizangitide (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gersizangitide AsclepiX Therapeutics AdisInsight [adisinsight.springer.com]
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